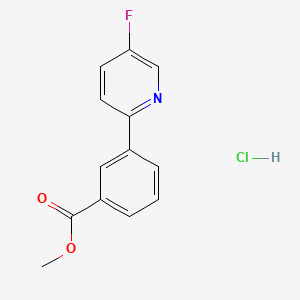
Methyl 3-(5-fluoropyridin-2-YL)benzoate hydrochloride
Vue d'ensemble
Description
Methyl 3-(5-fluoropyridin-2-YL)benzoate hydrochloride is a useful research compound. Its molecular formula is C13H11ClFNO2 and its molecular weight is 267.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 3-(5-fluoropyridin-2-YL)benzoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate moiety with a pyridine substituent, which is critical for its biological activity. The presence of the fluorine atom in the pyridine ring enhances its lipophilicity and potentially influences its interaction with biological targets.
Target of Action
The primary mechanism through which this compound exerts its effects involves modulation of biochemical pathways associated with apoptosis and oxidative stress. Boric acid esters, to which this compound belongs, have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) .
Mode of Action
The compound's action is mediated through several pathways:
- Induction of Apoptosis : It has been observed that compounds similar to methyl 3-(5-fluoropyridin-2-YL)benzoate can trigger apoptotic pathways in various cancer cell lines.
- Oxidative Stress : The generation of ROS leads to cellular damage and apoptosis, particularly in malignant cells .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant organisms.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells. For instance, it has shown promising results against prostate and kidney cancer cell lines by inducing apoptosis through oxidative stress mechanisms .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyridine ring significantly affect the biological activity of the compound. The presence of electron-withdrawing groups, such as fluorine, enhances the compound's potency by improving its interaction with target enzymes or receptors .
| Substituent | Effect on Activity |
|---|---|
| Fluorine at 5-position | Increases lipophilicity and potency |
| Methyl group | Enhances solubility |
| Hydrochloride salt | Improves stability |
Case Studies
- Anticancer Efficacy : A study evaluated the effect of this compound on prostate cancer cells. Results indicated a significant reduction in cell viability (IC50 = 12 µM), attributed to ROS-mediated apoptosis .
- Antimicrobial Activity : In a comparative study against Gram-positive bacteria, this compound demonstrated an MIC value of 8 µg/mL, indicating strong antibacterial properties compared to standard antibiotics .
Propriétés
IUPAC Name |
methyl 3-(5-fluoropyridin-2-yl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2.ClH/c1-17-13(16)10-4-2-3-9(7-10)12-6-5-11(14)8-15-12;/h2-8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVKXZCKANDJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















